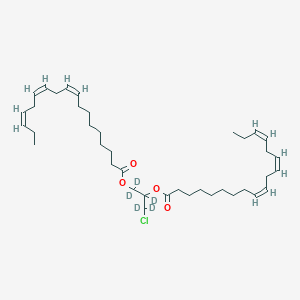
rac-1,2-Dilinolenoyl-3-chloropropanediol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-1,2-Dilinolenoyl-3-chloropropanediol-d5 is a synthetic compound with the molecular formula C39H58D5ClO4 and a molecular weight of 636.4 . It is a stable isotope-labeled compound used primarily in biochemical and proteomics research . The compound is characterized by the presence of deuterium atoms, which replace some of the hydrogen atoms, making it useful for various analytical applications .
Méthodes De Préparation
The synthesis of rac-1,2-Dilinolenoyl-3-chloropropanediol-d5 involves the esterification of linolenic acid with 3-chloropropanediol-d5 . The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions . The product is then purified using techniques such as column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
rac-1,2-Dilinolenoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
rac-1,2-Dilinolenoyl-3-chloropropanediol-d5 has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of rac-1,2-Dilinolenoyl-3-chloropropanediol-d5 involves its incorporation into lipid membranes and subsequent participation in biochemical pathways . The deuterium atoms in the compound provide a unique signature that can be tracked using analytical techniques, allowing researchers to study the dynamics of lipid metabolism and signaling . Molecular targets and pathways involved include enzymes such as lipases and desaturases, which play key roles in lipid processing .
Comparaison Avec Des Composés Similaires
rac-1,2-Dilinolenoyl-3-chloropropanediol-d5 can be compared with other similar compounds, such as:
rac-1,2-Dilinoleoyl-3-chloropropanediol-d5: Similar in structure but contains linoleic acid instead of linolenic acid.
rac-1,2-Distearoyl-3-chloropropanediol-d5: Contains stearic acid, a saturated fatty acid, instead of linolenic acid.
rac-1-Palmitoyl-3-chloropropanediol-d5: Contains palmitic acid, another saturated fatty acid.
The uniqueness of this compound lies in its polyunsaturated fatty acid content, which makes it particularly useful for studying the effects of unsaturated lipids in biological systems .
Propriétés
Formule moléculaire |
C39H63ClO4 |
|---|---|
Poids moléculaire |
636.4 g/mol |
Nom IUPAC |
[3-chloro-1,1,2,3,3-pentadeuterio-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C39H63ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,37H,3-4,9-10,15-16,21-36H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/i35D2,36D2,37D |
Clé InChI |
FKYAEVURHFHMKA-SBMILDDESA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13859517.png)
![N-[(3,5-dichlorophenyl)methyl]aniline](/img/structure/B13859525.png)
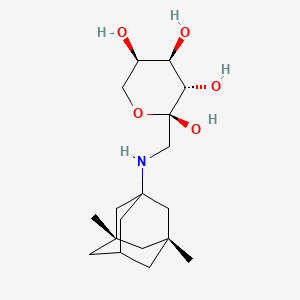
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)
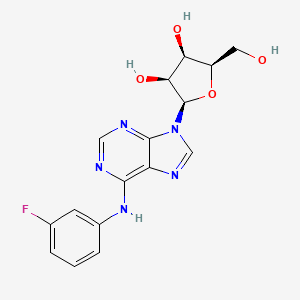
![1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine](/img/structure/B13859538.png)
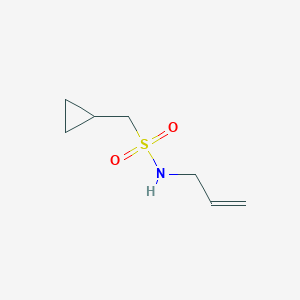
![2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B13859545.png)
![N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13859552.png)
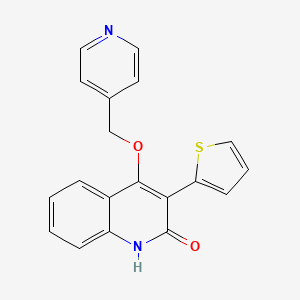
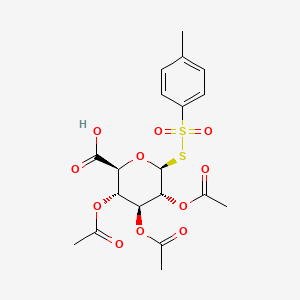
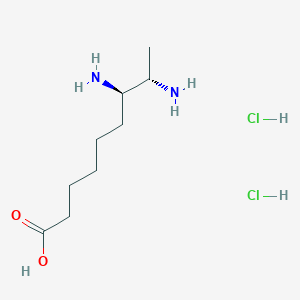
![[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13859575.png)
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B13859601.png)
